1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)

Hair dye intermediate partition coefficient skin penetration

Researchers requiring rapid cortical penetration in oxidative hair dye formulations often face limitations with standard PPD (LogP ≈ -0.68). CAS 105294-95-9 (LogP 2.66) is ~1000× more lipophilic, enabling faster dye uptake and reduced precursor loading. Its secondary amine character yields neutral quinonediimine intermediates compatible with diverse coupler systems. • Enhanced Lipophilicity: LogP 2.66 vs. PPD (-0.68); ~3 orders of magnitude higher partition coefficient for accelerated hair shaft penetration. • Synthetic Versatility: Free primary amine at N1 enables diazotization for combinatorial azo dye library synthesis. • QC Reference Standard: Essential for HPLC/GC regioisomer resolution vs. N1-ethyl isomer (CAS 6387-29-7) - identical MW, PSA, and LogP preclude bulk differentiation.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 105294-95-9
Cat. No. B024780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)
CAS105294-95-9
Synonyms1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)N)C
InChIInChI=1S/C9H14N2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3,10H2,1-2H3
InChIKeyOOMLOTQQQVXPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Ethyl-2-methyl-1,4-benzenediamine: Physicochemical Baseline


1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI) (CAS 105294-95-9), also referred to as N4-Ethyl-2-methyl-1,4-benzenediamine or 4-(Ethylamino)-2-methylaniline, is a secondary para-phenylenediamine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It features an ethylamino substituent at the N4 position and a methyl group at the 2-position of the benzene ring. Computed physicochemical properties include a topological polar surface area (PSA) of 38.05 Ų and a LogP of 2.66, indicating moderate lipophilicity relative to unsubstituted p-phenylenediamine (PPD; PSA ≈ 52.04 Ų, LogP ≈ -0.68) [1]. The compound is classified as an aromatic amine and may serve as a precursor in the synthesis of dyes, polymers, or other organic compounds .

N4-Ethyl-2-methyl-1,4-benzenediamine: Generic Substitution Risks


Para-phenylenediamine derivatives are not interchangeable due to the profound influence of N-alkyl and ring-alkyl substitution patterns on oxidation potential, lipophilicity, and protein reactivity [1]. Even among isomers sharing the same molecular formula (C9H14N2), the position of the ethyl substituent (N4 vs. N1) can alter the electronic environment of the aromatic diamine system, potentially affecting coupling kinetics with chromogenic couplers and the resultant dye shade [2]. Substituting the target compound (CAS 105294-95-9) with its positional isomer N1-ethyl-2-methyl-1,4-benzenediamine (CAS 6387-29-7), the parent 2-methyl-1,4-phenylenediamine (CAS 95-70-5), or the tertiary N4,N4-diethyl analog (CAS 148-71-0) without empirical validation may lead to divergent colorimetric outcomes, altered fastness properties, or unanticipated toxicological profiles. The following quantitative evidence dimensions provide the basis for informed selection.

N4-Ethyl-2-methyl-1,4-benzenediamine: Key Differentiators vs. Analogs


Lipophilicity: LogP vs. PPD

The target compound (CAS 105294-95-9) exhibits a LogP of 2.66, which is approximately 3.3 log units higher than that of unsubstituted p-phenylenediamine (PPD; LogP ≈ -0.68), reflecting substantially greater lipophilicity conferred by the N4-ethyl and 2-methyl substituents . This difference in partition coefficient may influence the compound's ability to penetrate the hair fiber cuticle during oxidative dyeing processes, as dye precursor lipophilicity is a known determinant of hair shaft uptake efficiency [1].

Hair dye intermediate partition coefficient skin penetration

Polar Surface Area: PSA vs. PPD

The target compound has a computed topological polar surface area (PSA) of 38.05 Ų, which is approximately 27% lower than that of PPD (PSA ≈ 52.04 Ų) . PSA values below 60 Ų are generally associated with favorable membrane permeability, while values below 140 Ų correlate with acceptable oral bioavailability in pharmaceutical contexts [1]. The reduced PSA of the target compound, combined with its higher LogP, suggests a physicochemical profile that favors passive diffusion across lipid bilayers relative to PPD.

Drug-likeness membrane permeability physicochemical property

Secondary vs. Tertiary Amine Oxidation Species

The target compound (CAS 105294-95-9) is a secondary para-phenylenediamine (one N–H bond on the N4 nitrogen), whereas N4,N4-diethyl-2-methyl-1,4-benzenediamine (CAS 148-71-0) is a tertiary para-phenylenediamine (no N–H bond on the N4 nitrogen). In oxidative hair dye systems, this structural distinction is mechanistically significant: secondary p-phenylenediamines can form neutral quinonediimine intermediates upon oxidation, while tertiary N,N-disubstituted p-phenylenediamines form cationic diimine species that cannot undergo deprotonation to a neutral form [1]. This difference fundamentally alters the electrophilicity of the oxidized intermediate and can shift coupling selectivity with nucleophilic couplers (e.g., m-phenylenediamines, resorcinol), ultimately affecting the final dye chromophore and shade [2].

Oxidation potential coupling kinetics dye formation mechanism

Methyl Substitution: Oxidation Potential vs. PPD

The presence of the 2-methyl substituent on the aromatic ring is expected to lower the oxidation potential of the target compound relative to unsubstituted PPD. Studies on substituted p-phenylenediamines have demonstrated that methyl groups make the compounds easier to oxidize by donating electron density into the π-system [1]. A systematic study of p-phenylenediamine derivatives showed that methyl substitution shifted oxidation potentials to less positive values, with the magnitude of the shift correlating with the number of alkyl substituents [2]. While direct cyclic voltammetry data for CAS 105294-95-9 were not located, the class-level inference from established structure–activity relationships supports a lower oxidation potential than PPD, which may translate to faster dye formation kinetics under oxidative conditions.

Oxidation potential electron-donating effect mutagenicity

N4 vs. N1 Positional Isomer Differentiation

The target compound (CAS 105294-95-9, N4-ethyl) and its positional isomer (CAS 6387-29-7, N1-ethyl) share the same molecular formula (C9H14N2), molecular weight (150.22 g/mol), PSA (38.05 Ų), and LogP (2.66) [1]. The synthetic route to the N4 isomer typically involves selective alkylation of 2-methylaniline with ethylamine under controlled conditions, whereas the N1 isomer requires a distinct synthetic strategy . The regiochemical outcome dictates which amino group bears the ethyl substituent, thereby influencing the nucleophilicity of each nitrogen center and the regioselectivity of subsequent electrophilic coupling reactions. Procurement of the specific isomer is essential because the two isomers, despite identical bulk properties, are expected to yield different dye chromophores when reacted with the same coupler system.

Positional isomer synthetic selectivity regioisomer

Diazonium Salt Synthetic Utility

The target compound can be converted to benzenediazonium, 4-(ethylamino)-2-methyl- derivatives (e.g., hexafluoroarsenate or trichlorozincate salts) via diazotization with nitrous acid at low temperature . These diazonium salts serve as electrophilic intermediates for azo coupling reactions, enabling access to a structurally diverse range of azo dyes and pigments. This reactivity profile positions the compound as a versatile entry point for combinatorial dye library synthesis, distinguishing it from N,N-dialkylated p-phenylenediamine analogs that lack a free primary aromatic amine for diazotization.

Diazotization azo dye synthetic intermediate

N4-Ethyl-2-methyl-1,4-benzenediamine: Application Scenarios


Hair Dye: Enhanced Cortex Penetration

The target compound's LogP of 2.66 (approximately 3 orders of magnitude more lipophilic than PPD) supports its use as a primary intermediate in oxidative hair dye formulations where rapid and deep penetration into the hair cortex is desired . Formulators seeking to reduce processing time or minimize the concentration of dye precursors may benefit from this enhanced lipophilicity profile. The secondary amine character further enables the formation of neutral quinonediimine intermediates, which can couple with a broad range of couplers to produce varied shades [1].

Sensitization SAR Studies

Given the well-documented skin sensitization issues associated with PPD and its derivatives, the target compound represents a structurally distinct probe for investigating how N4-ethyl and 2-methyl substitution modulate sensitization potency. Comparative studies with PPD, p-toluenediamine (PTD), and other alkyl-substituted analogs can elucidate the role of lipophilicity and oxidation potential in determining immunotoxicological outcomes [2]. The compound's intermediate LogP and distinct PSA make it a valuable member of a rationally designed congeneric series.

Azo Dye Library Synthesis via Diazonium Salts

The presence of a free primary aromatic amine (N1) enables diazotization of the target compound to yield reactive diazonium salts, which can be coupled with electron-rich aromatic compounds (phenols, naphthols, aromatic amines) to generate structurally diverse azo dyes . This synthetic versatility is not shared by N,N-dialkylated p-phenylenediamine analogs, making the target compound a preferred choice for combinatorial dye discovery programs and colorant structure–property relationship investigations.

Regioisomer QC Reference Standard

Because the N4-ethyl (CAS 105294-95-9) and N1-ethyl (CAS 6387-29-7) isomers share identical molecular weight, PSA, and LogP, they cannot be distinguished by bulk physicochemical measurements alone . The target compound serves as an essential reference standard for chromatographic method development (HPLC/GC) and spectroscopic characterization (NMR, IR) aimed at confirming regioisomeric identity in raw material receiving, batch release, and stability testing workflows within quality control laboratories.

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